molecular formula C8H4F3N3O2 B1532520 4-Azido-2-trifluoromethylbenzoic acid CAS No. 2279124-17-1

4-Azido-2-trifluoromethylbenzoic acid

Cat. No.: B1532520
CAS No.: 2279124-17-1
M. Wt: 231.13 g/mol
InChI Key: RIIGSRUFQCYDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-2-trifluoromethylbenzoic acid is an organic compound with the molecular formula C8H4F3N3O2 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core

Mechanism of Action

: Chourasiya, S. S., Kathuria, D., Kumar, V., & Ranbhan, K. J. (2024). Mutagenic Azido Impurities in Drug Substances: A Perspective. Therapeutic Innovation & Regulatory Science, 18. Link : Genome-Wide Analysis of the Auxin/Indoleacetic Acid (Aux/IAA) Family in Saccharum spontaneum. International Journal of Molecular Sciences, 25(13), 7473. Link : Assembly of SARS-CoV-2 nucleocapsid protein with nucleic acid. Nucleic Acids Research, 52(11), 6647-6660. Link : BOC Sciences. 4-Azido-2-(trifluoromethyl)benzoic Acid. Link : MilliporeSigma. 4-Fluoro-2-(trifluoromethyl)benzoic acid. Link : MilliporeSigma. 4-(Trifluoromethyl)benzoic acid. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-amino-2-trifluoromethylbenzoic acid with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt, which is then treated with sodium azide (NaN3) to yield the azido compound.

Industrial Production Methods: While specific industrial production methods for 4-Azido-2-trifluoromethylbenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), solvents like dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts, solvents like tetrahydrofuran (THF).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: Amines or substituted benzoic acids.

    Cycloaddition: Triazoles.

    Reduction: Amines.

Scientific Research Applications

4-Azido-2-trifluoromethylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazole derivatives through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    4-Azidobenzoic Acid: Similar structure but lacks the trifluoromethyl group.

    2-Trifluoromethylbenzoic Acid: Lacks the azido group but contains the trifluoromethyl group.

    4-Azido-3-trifluoromethylbenzoic Acid: Similar but with the azido group in a different position.

Uniqueness: 4-Azido-2-trifluoromethylbenzoic acid is unique due to the presence of both the azido and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

4-azido-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-4(13-14-12)1-2-5(6)7(15)16/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGSRUFQCYDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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